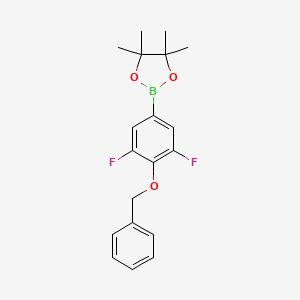

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Identity and Structural Significance

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound classified as a boronic ester, specifically a pinacol boronic ester due to its tetramethyl-substituted dioxaborolane ring system. The compound possesses the molecular formula C19H21BF2O3 and has been assigned the Chemical Abstracts Service registry number 1255041-73-6. With a molecular weight of 346.2 grams per mole, this compound represents a relatively complex boronic ester incorporating multiple functional group elements that contribute to its unique reactivity profile.

The structural architecture of this compound is characterized by several key features that distinguish it from simpler boronic acid derivatives. The central dioxaborolane ring consists of a five-membered heterocycle containing boron and two oxygen atoms, with the boron center substituted by the organic aryl fragment. The tetramethyl substitution pattern on the dioxaborolane ring, derived from pinacol, provides exceptional stability against hydrolysis compared to traditional boronic acids, making the compound suitable for storage and handling under various conditions. The aromatic system features a benzyloxy group at the para position relative to the boron attachment point, with fluorine atoms positioned at the meta positions (3,5-difluoro pattern).

The significance of this particular substitution pattern extends beyond mere structural complexity. The benzyloxy group serves multiple functional purposes, acting both as a protecting group for the para-hydroxy position and as an electron-donating substituent that modulates the electronic properties of the aromatic ring. The two fluorine atoms in the 3,5-positions provide electron-withdrawing character that enhances the electrophilic nature of the boron center, facilitating transmetalation reactions in cross-coupling processes. This electronic tuning represents a sophisticated approach to organoboron reagent design, where multiple substituents work in concert to optimize reactivity while maintaining stability.

The compound's structural significance in synthetic chemistry derives from its ability to participate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is one of the most widely employed methods for carbon-carbon bond formation. The stability of the pinacol boronic ester framework allows for extended storage and handling, while the electronic properties imparted by the fluorine and benzyloxy substituents optimize its reactivity in these transformations. This combination of stability and reactivity has made such boronic esters essential tools in modern pharmaceutical synthesis and materials chemistry.

Historical Context in Boronic Ester Chemistry

The development of 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a synthetic reagent must be understood within the broader historical evolution of organoboron chemistry and its applications in organic synthesis. The foundation of this field can be traced to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through the synthesis of ethylboronic acid. This early achievement established the fundamental principles of carbon-boron bond formation and demonstrated the potential for organoboron compounds to serve as synthetic intermediates.

The transformation of boronic acid chemistry into a practical synthetic methodology began in earnest with the development of cross-coupling reactions in the late twentieth century. In 1979, researchers reported the first coupling reaction combining catechol alkenylboronic esters with bromoalkenes in the presence of a palladium catalyst and base, marking the beginning of what would become the Suzuki-Miyaura reaction. This initial discovery was followed in 1981 by the seminal work of Suzuki and Miyaura, who demonstrated that boronic acids could undergo cross-coupling reactions with organohalides, establishing the fundamental methodology that bears their names.

The evolution from simple boronic acids to more sophisticated boronic esters like 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reflects decades of refinement in organoboron chemistry. Early boronic acids suffered from significant limitations, including susceptibility to protodeboronation, particularly for vinyl, cyclopropyl, and electron-deficient aryl derivatives. These limitations drove intensive research efforts over forty years to develop masked reagents, including various boronic esters, trifluoroboronates, and methyliminodiacetic acid boronates, all designed to provide increased shelf life and stability under basic reaction conditions.

The specific development of pinacol boronic esters, of which this compound is an example, represented a significant advancement in addressing stability concerns while maintaining high reactivity in cross-coupling reactions. The tetramethyl-substituted dioxaborolane framework provides exceptional resistance to hydrolysis compared to traditional boronic acids, while still allowing for efficient transmetalation with palladium catalysts. Research has demonstrated that boronic esters can function directly as coupling partners under catalytic conditions, with some exhibiting significant rate enhancements for the transfer of aryl groups compared to their corresponding boronic acids.

The contemporary significance of compounds like 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends well beyond academic research into industrial applications. Boronic esters have become essential tools in pharmaceutical manufacturing, with examples including their use in the synthesis of kinase inhibitors, diacyl glycerolacyltransferase inhibitors, and other therapeutic agents. The development of such sophisticated boronic ester reagents represents the culmination of decades of research aimed at creating stable, reactive, and selective organoboron compounds that can address the complex synthetic challenges encountered in modern drug discovery and development.

The mechanistic understanding of how boronic esters function in cross-coupling reactions has also evolved significantly, with recent research demonstrating that these compounds can transmetalate directly without prior hydrolysis, contrary to earlier assumptions. This mechanistic insight has important implications for the design of new boronic ester reagents and optimization of reaction conditions, highlighting the ongoing evolution of this field and the continued importance of compounds like 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in advancing synthetic methodology.

Properties

IUPAC Name |

2-(3,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEWFEXJHQMYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-(Benzyloxy)-3,5-difluorophenyl halides (typically bromides or iodides)

- Bis(pinacolato)diboron (B2Pin2) as the boron source

- Palladium catalysts (e.g., PdCl2(dppf)·CH2Cl2)

- Base (commonly potassium acetate)

- Solvent (1,4-dioxane or similar)

Typical Reaction Conditions

- Heating at elevated temperatures (e.g., 100–130 °C)

- Inert atmosphere (nitrogen or argon) to prevent oxidation

- Reaction times ranging from 30 minutes to several hours

- Microwave-assisted heating has been reported to improve yields and reduce reaction times

Detailed Preparation Method

A representative preparation method, adapted from literature reports, is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-(Benzyloxy)-3,5-difluorophenyl bromide (1 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2 equiv), PdCl2(dppf)·CH2Cl2 (5 mol%), 1,4-dioxane solvent | The reagents are combined in a sealed microwave tube or reaction vessel under nitrogen atmosphere. |

| 2 | Heating at 130 °C for 40 minutes (microwave) or 12–24 hours (conventional heating) | The mixture is heated to promote borylation via palladium-catalyzed cross-coupling. |

| 3 | Cooling to room temperature, aqueous work-up | The reaction mixture is diluted with dichloromethane, washed with water to remove inorganic salts. |

| 4 | Drying over sodium sulfate, filtration, and concentration | The organic layer is dried and concentrated under reduced pressure. |

| 5 | Purification by flash silica gel chromatography | Elution with gradients of ethyl acetate in isohexane, followed by methanol in ethyl acetate, yields the pure boronate ester. |

This method typically affords the target compound in yields around 59% as a white solid with characteristic NMR signals confirming the structure.

Mechanistic Considerations

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron activated by base, and reductive elimination to form the aryl boronate ester. The presence of electron-withdrawing fluorine substituents can influence the oxidative addition step, sometimes requiring optimized catalyst loadings or reaction conditions.

Alternative Preparation Routes

Although the palladium-catalyzed borylation of aryl halides is the most common, other methods include:

- Direct C–H borylation of the aromatic ring using iridium catalysts, though regioselectivity for the 4-(benzyloxy)-3,5-difluorophenyl position requires careful control.

- Lithiation of the aryl precursor followed by reaction with trialkyl borates and subsequent pinacol protection, though this method involves more reactive intermediates and harsher conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl bromide | 4-(Benzyloxy)-3,5-difluorophenyl bromide | PdCl2(dppf)·CH2Cl2, KOAc | 130 °C, 40 min (microwave) or 12–24 h (conventional) | ~59% | Most common, mild conditions, scalable |

| Direct C–H borylation | 4-(Benzyloxy)-3,5-difluorobenzene | Iridium catalyst with bipyridine ligand | Elevated temperature, inert atmosphere | Variable | Requires regioselectivity control |

| Lithiation and boronation | 4-(Benzyloxy)-3,5-difluorobenzene | n-BuLi, trialkyl borate | Low temperature, inert atmosphere | Moderate | More reactive intermediates, less common |

Research Findings and Optimization

- Microwave-assisted borylation significantly reduces reaction time while maintaining good yields and purity.

- The choice of base (potassium acetate) is critical for efficient transmetalation.

- Purification by flash chromatography is effective but requires careful solvent gradient control due to the compound’s polarity.

- The benzyloxy protecting group is stable under the reaction conditions, allowing for selective functionalization.

- Fluorine substituents improve the stability of the boronate ester and influence coupling reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH).

Major Products

Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the nature of the halide used.

Protodeboronation: The major product is the corresponding hydrocarbon.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzyloxy and difluorophenyl moieties can enhance the efficacy of anticancer agents. The presence of the benzyloxy group has been linked to improved interactions with target proteins involved in cancer proliferation pathways. For instance, derivatives similar to this compound have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Drug Development

The compound's structural features make it a suitable candidate for drug development. Its ability to form stable complexes with biological targets can be exploited to design new therapeutic agents. A study highlighted that modifications of the benzyloxyphenyl structure could lead to compounds with enhanced bioactivity against various cancer cell lines .

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its boron-containing structure allows it to participate effectively in these reactions, facilitating the formation of complex organic molecules from simpler precursors .

Synthesis of Functionalized Aromatics

The unique dioxaborolane framework enables the synthesis of functionalized aromatic compounds. This is particularly useful in creating materials with specific electronic or optical properties necessary for applications in organic electronics and photonics .

Development of Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is being investigated for use in OLEDs. The incorporation of this compound into OLED architectures can enhance light emission efficiency and stability .

Polymer Chemistry

The compound can be utilized as a building block in polymer chemistry to create new materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices can lead to materials that exhibit improved performance characteristics for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The primary mechanism of action of 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorine Substituent Position

- Target Compound : 3,5-Difluoro substitution on the phenyl ring.

- Analog 1: 2-(4-(Benzyloxy)-2,3-difluorophenyl)-... (CAS 2121515-12-4) .

- Analog 2 : 4,4,5,5-Tetramethyl-2-(2,6-difluorophenyl)-... (CAS 1165935-84-1) .

- Lacks the benzyloxy group, leading to lower electron density at the para-position, which may accelerate oxidative deboronation.

Electronic Impact :

- The 3,5-difluoro groups in the target compound are electron-withdrawing, polarizing the boron center and enhancing its electrophilicity in cross-couplings. The benzyloxy group (electron-donating) partially offsets this effect, stabilizing the boronate .

Non-Fluorinated Analogs

- Analog 3 : 2-(4-(Benzyloxy)phenyl)-... (CAS 754226-40-9) .

- Absence of fluorine substituents increases electron density at the aryl ring, slowing Suzuki coupling rates but improving stability toward hydrolysis.

- Analog 4 : 2-(4-(Benzyloxy)-3,5-dimethyl phenyl)-... (CAS 2121513-92-4) .

- Methyl groups (electron-donating) further stabilize the boronate, reducing reactivity but enhancing shelf life.

Key Observations :

Reactivity and Stability

Suzuki-Miyaura Coupling

- The target compound’s 3,5-difluoro substitution enhances reactivity with aryl halides due to increased electrophilicity. For example, coupling with 6-bromoindazole derivatives proceeds at 100°C with Pd(dppf)Cl₂, yielding >60% .

- Analog 3 (non-fluorinated) requires higher temperatures (120°C) or microwave activation for comparable yields .

Stability Toward Hydrolysis

Biological Activity

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C19H21BF2O3. It is primarily utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic molecules. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.

- Molecular Formula : C19H21BF2O3

- CAS Number : 1255041-73-6

- Molecular Weight : 352.18 g/mol

- Boiling Point : Not specified

- Purity : Typically >96% in commercial preparations

The biological activity of 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily linked to its role in synthetic chemistry rather than direct pharmacological effects. Its mechanism of action involves:

- Interaction with Palladium Catalysts : It acts as a reagent in Suzuki-Miyaura cross-coupling reactions where it facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts through a series of steps including oxidative addition and transmetalation.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives indicate that they are generally well-absorbed and distributed within biological systems. They undergo metabolic processes primarily through conjugation reactions. The stability and reactivity of this compound can be influenced by environmental factors such as pH and temperature .

Research Applications

- Synthetic Chemistry : Widely used for synthesizing complex organic molecules.

- Medicinal Chemistry : Potential applications in developing biologically active compounds and therapeutic agents.

- Agrochemicals : Involved in the synthesis of compounds used in agriculture.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have explored the use of 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing novel anticancer agents through Suzuki-Miyaura coupling reactions. These agents demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | |

| Compound B | HeLa (Cervical Cancer) | 10.0 |

Case Study 2: Development of BTK Inhibitors

Another area of research has focused on using this compound as a building block for developing Bruton's Tyrosine Kinase (BTK) inhibitors for treating hematological malignancies. The compound's ability to form stable linkages with other pharmacophores has been highlighted as a significant advantage.

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what parameters critically influence yield?

Methodological Answer: This boronic ester is typically synthesized via palladium-catalyzed Miyaura borylation. Key steps include:

- Substrate Preparation: Start with 4-(benzyloxy)-3,5-difluorobromobenzene. Protect the benzyloxy group to prevent side reactions during coupling.

- Borylation: Use bis(pinacolato)diboron (B₂Pin₂) with a Pd catalyst (e.g., Pd(dppf)Cl₂) in a THF/toluene mixture. Maintain inert conditions (argon/nitrogen) to avoid boronic acid hydrolysis .

- Critical Parameters:

- Temperature: 80–100°C for 12–24 hours. Lower temperatures may reduce byproduct formation.

- Catalyst Loading: 1–3 mol% Pd for optimal turnover. Excess Pd can lead to decomposition.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in cold methanol improves purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound, and how can researchers validate purity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., benzyloxy protons at δ 5.1–5.3 ppm, aromatic fluorines via splitting patterns).

- ¹¹B NMR: A singlet near δ 30–32 ppm confirms boronic ester formation .

- Mass Spectrometry (HRMS): Validate molecular weight (C₁₉H₂₁BF₂O₃, MW 362.18) with <2 ppm error .

- HPLC: Use a C18 column (MeCN/H₂O mobile phase) to detect impurities. Purity ≥95% is acceptable for cross-coupling applications .

Q. How should this boronic ester be stored to ensure long-term stability, and what are common degradation pathways?

Methodological Answer:

- Storage: Keep under argon at –20°C in amber vials to prevent hydrolysis and photodegradation. Desiccants (e.g., molecular sieves) mitigate moisture ingress .

- Degradation Pathways:

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and difluoro substituents influence reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

- Steric Effects: The benzyloxy group at the para position creates steric hindrance, slowing transmetallation. Compare reaction rates with analogs (e.g., 2,6-difluorophenyl derivatives) using kinetic studies (e.g., in situ ¹⁹F NMR) .

- Electronic Effects: Electron-withdrawing fluorine atoms activate the aryl ring, enhancing oxidative addition to Pd(0). However, the electron-donating benzyloxy group at C4 may reduce electrophilicity. DFT calculations can model charge distribution .

- Optimization: Use bulky ligands (e.g., SPhos) to accelerate transmetallation. Increase base strength (e.g., Cs₂CO₃ vs. K₂CO₃) to counterbalance reduced electrophilicity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for similar dioxaborolanes across studies?

Methodological Answer:

- Controlled Replication: Repeat reactions under identical conditions (solvent, base, Pd source) reported in conflicting studies. For example, compare yields using Pd(OAc)₂ vs. PdCl₂(dppf) .

- Variable Screening: Use Design of Experiments (DoE) to test interactions between variables (e.g., temperature, solvent polarity, ligand ratio). Pareto charts identify dominant factors .

- Analytical Validation: Ensure impurities (e.g., residual Pd) are quantified via ICP-MS, as they may artificially inflate/deflate reported yields .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient partners?

Methodological Answer:

- Additive Screening: Include silver salts (Ag₂O, 1 equiv) to scavenge halides, reducing protodeboronation.

- Solvent Optimization: Polar aprotic solvents (DMF, NMP) stabilize boronate intermediates.

- Substrate Preactivation: Pre-mix the boronic ester with Pd catalyst for 10 minutes before adding the electrophilic partner .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.